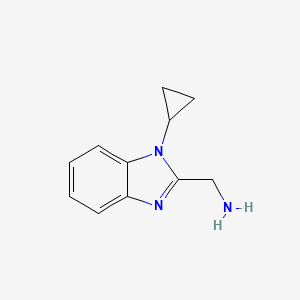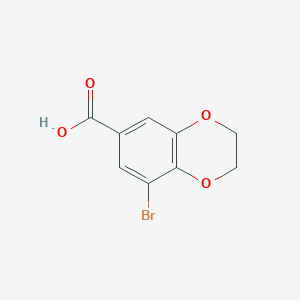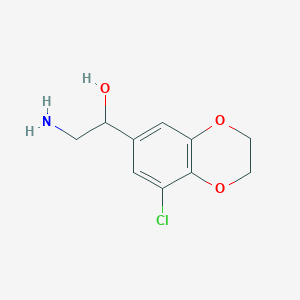
2-Bromo-5-fluorobenzoato de terc-butilo
Descripción general
Descripción
Tert-butyl 2-bromo-5-fluorobenzoate: is an organic compound with the molecular formula C11H12BrFO2 . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research.
Aplicaciones Científicas De Investigación
Tert-butyl 2-bromo-5-fluorobenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the development of drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Tert-butyl 2-bromo-5-fluorobenzoate is a chemical compound that has been identified as an intermediate of enzalutamide . Enzalutamide is an androgen-receptor antagonist, which means it blocks androgens from binding to the androgen receptor . Therefore, the primary target of Tert-butyl 2-bromo-5-fluorobenzoate is likely the androgen receptor.
Mode of Action
The mode of action of Tert-butyl 2-bromo-5-fluorobenzoate involves its interaction with the androgen receptor. As an intermediate of enzalutamide, it is likely that Tert-butyl 2-bromo-5-fluorobenzoate contributes to the prevention of nuclear translocation and co-activator recruitment of the ligand-receptor complex . This effectively blocks the action of androgens, which are hormones that play a key role in male biological features.
Biochemical Pathways
Given its role as an intermediate in the synthesis of enzalutamide, it may be involved in the androgen receptor signaling pathway . The downstream effects of this could include a decrease in the expression of genes regulated by androgens, which could potentially slow the growth of androgen-dependent tumors.
Result of Action
The molecular and cellular effects of Tert-butyl 2-bromo-5-fluorobenzoate’s action are likely related to its role as an intermediate of enzalutamide. By blocking the action of androgens, it could potentially inhibit the growth of androgen-dependent cells . This could have significant implications in the treatment of diseases like prostate cancer, which is often androgen-dependent.
Análisis Bioquímico
Biochemical Properties
Tert-butyl 2-bromo-5-fluorobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of more complex molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the introduction of bromine and fluorine atoms into organic compounds. The compound is known to participate in nucleophilic substitution reactions, where it acts as an electrophile, reacting with nucleophiles such as amines and thiols. These interactions are crucial for the formation of carbon-bromine and carbon-fluorine bonds, which are important in the development of pharmaceuticals and agrochemicals .
Cellular Effects
The effects of tert-butyl 2-bromo-5-fluorobenzoate on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling proteins, leading to changes in cellular responses. For instance, it may inhibit or activate specific kinases, thereby affecting downstream signaling cascades. Additionally, tert-butyl 2-bromo-5-fluorobenzoate can alter gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, tert-butyl 2-bromo-5-fluorobenzoate exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules. The bromine and fluorine atoms in the compound can form stable bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. For example, the compound may inhibit the activity of enzymes involved in DNA replication or repair, thereby affecting cell proliferation and survival. Additionally, tert-butyl 2-bromo-5-fluorobenzoate can induce conformational changes in proteins, altering their activity and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2-bromo-5-fluorobenzoate can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to light, heat, or moisture. Over time, the degradation products can accumulate and potentially affect the compound’s activity. Long-term studies have shown that prolonged exposure to tert-butyl 2-bromo-5-fluorobenzoate can lead to changes in cellular function, including alterations in cell cycle progression, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of tert-butyl 2-bromo-5-fluorobenzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is important to carefully monitor and adjust the dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
Tert-butyl 2-bromo-5-fluorobenzoate is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, potentially causing damage or altering their function. The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, tert-butyl 2-bromo-5-fluorobenzoate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich areas. Additionally, tert-butyl 2-bromo-5-fluorobenzoate can bind to plasma proteins, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of tert-butyl 2-bromo-5-fluorobenzoate is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of tert-butyl 2-bromo-5-fluorobenzoate is crucial for its activity and function within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-5-fluorobenzoate typically involves the esterification of 2-bromo-5-fluorobenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of tert-butyl 2-bromo-5-fluorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 2-bromo-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: Oxidative reactions can convert the ester group to carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids.
Comparación Con Compuestos Similares
- Tert-butyl 4-bromo-2-fluorobenzoate
- Tert-butyl 2-bromo-5-(trifluoromethyl)benzoate
- Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate
Comparison: Tert-butyl 2-bromo-5-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
Propiedades
IUPAC Name |
tert-butyl 2-bromo-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPNUWRXGPLOBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373479.png)

![4-[Butyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373483.png)




